molecular formula C13H11N3O B1337584 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine CAS No. 58589-69-8

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine

Cat. No.: B1337584
CAS No.: 58589-69-8
M. Wt: 225.25 g/mol
InChI Key: QLWCNJZKCFQJKN-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine, also known as 3-FPP, is a heterocyclic compound widely used in scientific research. It is a structural analog of the widely studied compound, 3-phenylpyridine (3-PP). 3-FPP is a nitrogen-containing heterocyclic compound with a five-membered ring and two nitrogen atoms in the ring. Its structure is similar to that of 3-PP, but with a furan ring instead of a pyridine ring. 3-FPP has been used in a variety of research applications, including as a ligand for metal complexes, a reagent for organic synthesis, and as a substrate for enzyme-catalyzed reactions.

Scientific Research Applications

Antimicrobial Activity

3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their antimicrobial properties. A study by Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in antimicrobial applications (Hamed et al., 2020). Additionally, the research by Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including this compound, and screened them for antimicrobial activity (Idhayadhulla et al., 2012).

Biological and Pharmacological Activities

Various studies have explored the biological activities of this compound and its derivatives. For instance, Huo et al. (2016) designed and synthesized novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives and evaluated their herbicidal and antifungal activities, demonstrating significant biological activity in these contexts (Huo et al., 2016).

Catalytic Synthesis and Antioxidant Properties

In the field of catalysis, a study by Prabakaran et al. (2021) involved the catalytic synthesis of novel chalcone derivatives using this compound and evaluated their antioxidant properties. This highlights the compound's utility in the synthesis of bioactive molecules with potential health benefits (Prabakaran et al., 2021).

Synthesis Methods and Structural Analysis

Studies have also focused on novel synthesis methods and structural analysis of this compound. Jothikrishnan et al. (2009) developed a simple method for the synthesis of pyrazoline derivatives containing furan moiety using microwave irradiation, showcasing advanced synthesis techniques (Jothikrishnan et al., 2009). Additionally, Zheng et al. (2010) synthesized new 3,5-diaryl-1H-pyrazoles and characterized them, demonstrating the importance of structural analysis in understanding the properties of such compounds (Zheng et al., 2010).

Future Directions

The future directions for “3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine” could involve further exploration of its synthesis, characterization, and potential applications. Furfural, a similar compound, is an important starting material for a large number of reactions and plays an indispensable role in many synthetic pathways .

Properties

IUPAC Name

5-(furan-2-yl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWCNJZKCFQJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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